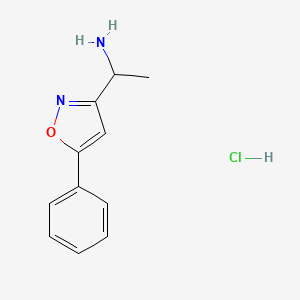
(S)-1-Isobutylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compound it belongs to and its role or uses .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms, the type and location of bonds, and the molecule’s stereochemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Key Intermediates in Antibiotic Preparation One application of (S)-1-Isobutylpyrrolidin-3-amine is in the synthesis of key intermediates for antibiotics. Specifically, it's used in the preparation of premafloxacin, an antibiotic for combating veterinary pathogens. The process involves asymmetric Michael addition and stereoselective alkylation, highlighting the chemical's role in efficient and practical synthesis techniques (Fleck et al., 2003).
Characterization of Complexes in Inorganic Chemistry Another research area involves the synthesis and characterization of complexes in inorganic chemistry. (S)-1-Isobutylpyrrolidin-3-amine is used in the study of trans-[Co(III)(bpb)(amine)2]X complexes. These complexes play a role in understanding molecular structures and chemical bonding, particularly in the context of inorganic compounds (Amirnasr et al., 2002).
Biological and Pharmaceutical Research
Formation of Maillard Products The compound also appears in studies related to the Maillard reaction, which is crucial in food chemistry. Research on the Maillard reaction of (S)-1-Isobutylpyrrolidin-3-amine with various sugars helps in understanding the formation of specific compounds that can be applied in food science and flavor chemistry (Tressl et al., 1995).
Catalysis in Organic Reactions In the field of organic chemistry, (S)-1-Isobutylpyrrolidin-3-amine is used in catalytic processes like redox-neutral annulations. These processes are significant for the formation of complex organic molecules, showcasing the compound's role in enabling intricate chemical transformations (Zhu & Seidel, 2017).
Carbon Dioxide Capture Studies It's also been studied in the context of carbon dioxide capture. Research focusing on tertiary amines, including derivatives of (S)-1-Isobutylpyrrolidin-3-amine, investigates their potential in post-combustion CO2 capture, an area of growing importance in environmental science (Bernhardsen et al., 2019).
Halogen-Atom Transfer Agents Furthermore, it has applications in the activation of alkyl and aryl halides, serving as a safer alternative to traditional reagents. This is especially relevant in the context of developing more sustainable and less hazardous chemical processes (Constantin et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3S)-1-(2-methylpropyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)5-10-4-3-8(9)6-10/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYADNUJXDLIYRM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CC[C@@H](C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2375895.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2375898.png)
![tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid](/img/structure/B2375900.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2375909.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375910.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/no-structure.png)
![Tert-butyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2375912.png)

